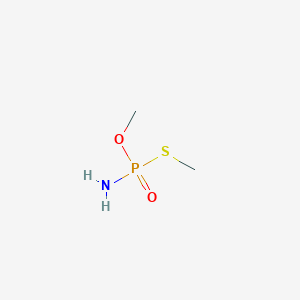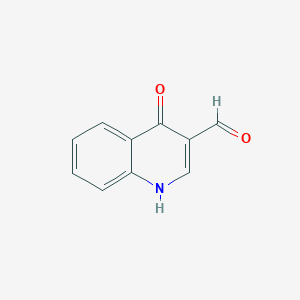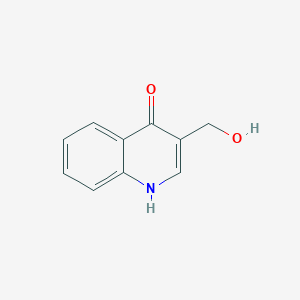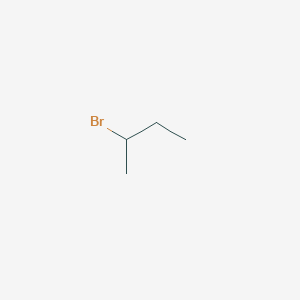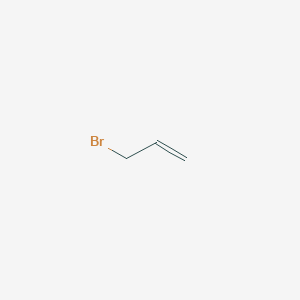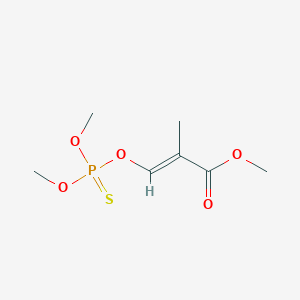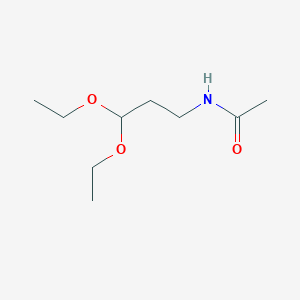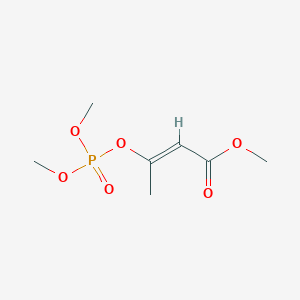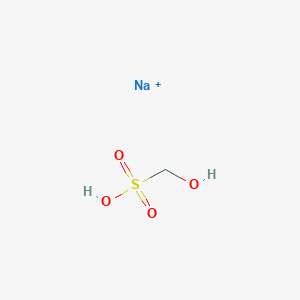
Hidroximetanosulfonato de sodio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium hydroxymethanesulfonate is a chemical compound with the molecular formula CH₃NaO₄SThis compound is widely used in various industrial applications, particularly in the textile and dye industries, due to its reducing properties .
Aplicaciones Científicas De Investigación
Sodium hydroxymethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in organic synthesis and as a reagent for the preparation of sulfones.
Biology: It is employed in the study of reactive oxygen species and their role in biological systems.
Medicine: Research has explored its potential use in drug development due to its reducing properties.
Industry: It is widely used in the textile industry for bleaching and as a reducing agent in dyeing processes.
Mecanismo De Acción
- Sodium hydroxymethanesulfonate undergoes decomposition in aqueous solution. It decomposes in three stages:
Mode of Action
Action Environment
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium hydroxymethanesulfonate can be synthesized through the reaction of sodium dithionite with formaldehyde in an aqueous solution. The reaction proceeds as follows: [ \text{Na}_2\text{S}_2\text{O}_4 + 2\text{CH}_2\text{O} + \text{H}_2\text{O} \rightarrow \text{HO-CH}_2\text{-SO}_3\text{Na} + \text{HO-CH}_2\text{-SO}_2\text{Na} ] This reaction is typically carried out at room temperature and results in the formation of sodium hydroxymethanesulfonate .
Industrial Production Methods: In industrial settings, sodium hydroxymethanesulfonate is produced by reacting sodium bisulfite with formaldehyde under controlled conditions. The reaction is conducted in a reactor where the temperature and pH are carefully monitored to ensure optimal yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Sodium hydroxymethanesulfonate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reducing Reactions: Sodium hydroxymethanesulfonate is used with α-keto esters and α-keto amides under mild conditions to achieve chemoselective reductions.
Substitution Reactions: It reacts with alkyl halides and disulfides to form aryl alkyl sulfides under metal-free and strong-base-free conditions.
Major Products:
Reduction Products: α-Hydroxy esters and α-hydroxy amides.
Substitution Products: Aryl alkyl sulfides.
Comparación Con Compuestos Similares
- Sodium formaldehyde sulfoxylate
- Sodium dithionite
- Sodium bisulfite
Comparison: Sodium hydroxymethanesulfonate is unique due to its stability in aqueous solutions and its ability to act as both a reducing agent and a reagent for the preparation of sulfones. Unlike sodium dithionite, which is highly sensitive to oxygen, sodium hydroxymethanesulfonate is more stable and easier to handle .
Propiedades
Número CAS |
870-72-4 |
|---|---|
Fórmula molecular |
CH4NaO4S |
Peso molecular |
135.10 g/mol |
Nombre IUPAC |
sodium;hydroxymethanesulfonate |
InChI |
InChI=1S/CH4O4S.Na/c2-1-6(3,4)5;/h2H,1H2,(H,3,4,5); |
Clave InChI |
VKJQZSSBQZSTIM-UHFFFAOYSA-N |
SMILES |
C(O)S(=O)(=O)[O-].[Na+] |
SMILES isomérico |
C(O)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
C(O)S(=O)(=O)O.[Na] |
Punto de ebullición |
Decomposes |
Color/Form |
White solid |
Key on ui other cas no. |
870-72-4 |
Descripción física |
DryPowder; Liquid |
Pictogramas |
Irritant |
Números CAS relacionados |
75-92-3 (Parent) |
Solubilidad |
Soluble in water Soluble in methanol ... ethanol. |
Sinónimos |
formaldehyde bisulfite formaldehyde bisulfite, monopotassium salt formaldehyde bisulfite, monosodium salt formaldehyde sodium bisulfite hydroxymethanesulfonate, sodium salt hydroxymethanesulfonic acid hydroxymethylsulfonate hydroxymethylsulphonate sodium hydroxymethanesulfonate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


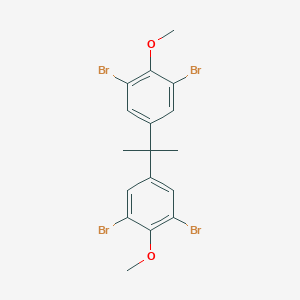
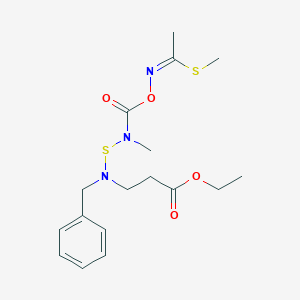
![Hexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B33302.png)


